FLT3 Wild-Type Kinase Inhibition Potency Relative to Structural Analogs
The 7-substituted analog of 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline, designated BDBM712322, exhibits a Ki of 15 nM against FLT3 wild-type in a recombinant enzymatic assay [1]. This contrasts sharply with the simpler 2-phenyl-2H-pyrazolo[4,3-c]quinoline scaffold (CHEMBL190111), which shows no measurable FLT3 inhibition and instead binds the adenosine A3 receptor with a Ki of 212 nM [2]. The 3-(3,4-dimethoxyphenyl) and N1-(3,4-dimethylphenyl) substitution pattern is thus a critical driver of FLT3 over adenosine receptor selectivity.
| Evidence Dimension | FLT3 wild-type inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 15 nM (BDBM712322, a 7-substituted derivative of the target scaffold, retaining the core diaryl motif) [1] |
| Comparator Or Baseline | CHEMBL190111 (2-phenyl-2H-pyrazolo[4,3-c]quinoline): no FLT3 activity; adenosine A3 Ki = 212 nM [2] |
| Quantified Difference | >1000-fold selectivity shift between kinase (FLT3 inhibition) and GPCR (adenosine A3) engagement |
| Conditions | Recombinant FLT3 enzymatic assay (wild-type); adenosine A3 binding: [3H]MRE3008-F20 displacement in CHO cells |
Why This Matters
This selectivity profile demonstrates that the 3,4-diaryl substitution pattern on the pyrazolo[4,3-c]quinoline core redirects the compound's target engagement from adenosine receptors to oncogenic kinases, a critical consideration for researchers procuring compounds for FLT3-dependent AML models.
- [1] Lomond Therapeutics. BindingDB Entry BDBM712322: Ki=15 nM for FLT3 (wt). Deposited May 22, 2025. View Source
- [2] ChEMBL Database. CHEMBL190111: Ki=212 nM for human adenosine A3 receptor. Accessed via BindingDB BDBM50170942. View Source
